16-fluorohexadecanoyl Chloride

Description

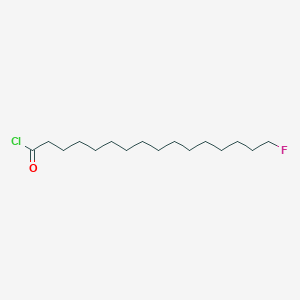

Structure

2D Structure

3D Structure

Properties

CAS No. |

299177-76-7 |

|---|---|

Molecular Formula |

C16H30ClFO |

Molecular Weight |

292.9 g/mol |

IUPAC Name |

16-fluorohexadecanoyl chloride |

InChI |

InChI=1S/C16H30ClFO/c17-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18/h1-15H2 |

InChI Key |

AXSMGXGRKPGDSA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCC(=O)Cl)CCCCCCCF |

Origin of Product |

United States |

Design and Synthesis of Advanced Derivatives and Analogs of 16 Fluorohexadecanoyl Chloride for Research Applications

N-Acylethanolamine Conjugates as Enzyme Substrates and Probes

N-acylethanolamines are a class of lipid signaling molecules involved in diverse physiological processes. Their signaling is terminated by enzymatic hydrolysis. Derivatives of 16-fluorohexadecanoyl chloride are synthesized to act as substrates and probes for the enzymes that metabolize these lipids, such as fatty acid amide hydrolase (FAAH).

Synthesis of N-(16-Fluorohexadecanoyl)ethanolamine (FHEA) and its Radiolabeled Variants (e.g., [¹⁸F]FHEA)

N-(16-Fluorohexadecanoyl)ethanolamine (FHEA) and its positron-emitting radiolabeled counterpart, [¹⁸F]FHEA, have been designed and synthesized to serve as probes for imaging the activity of N-acylethanolamine hydrolyzing enzymes with Positron Emission Tomography (PET). acs.orgnih.gov The synthesis of the radiolabeled variant [¹⁸F]FHEA involves a multi-step process that begins with a suitable precursor, which is then fluorinated in the final stages.

The synthesis of the labeling precursor starts from 16-bromohexadecanoic acid. acs.org This acid is first activated and then reacted with ethanolamine (B43304) to form an N-(16-bromohexadecanoyl)ethanolamine intermediate. acs.org To facilitate radiofluorination, the hydroxyl group of the ethanolamine moiety is protected, for instance with a tetrahydropyranyl (THP) group, yielding a precursor like 16-bromo-N-[2[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]hexadecanoylamide. acs.org

The radiofluorination step is achieved by nucleophilic substitution, where the bromine atom is replaced with the [¹⁸F]fluoride isotope. acs.org This reaction can be optimized using microwave heating, which enhances the yield and reduces reaction time. acs.org Following the incorporation of [¹⁸F]fluoride, the protecting group is removed under acidic conditions to yield the final product, [¹⁸F]FHEA. acs.org The non-radioactive 'cold' standard, FHEA, is prepared similarly using non-radioactive fluoride (B91410) or from 16-fluorohexadecanoic acid to serve as a reference for purification and analysis. acs.orgamazonaws.com

Table 1: Key Stages in the Synthesis of [¹⁸F]FHEA

| Stage | Description | Key Reagents | Conditions |

|---|---|---|---|

| Precursor Synthesis | Activation of 16-bromohexadecanoic acid and reaction with ethanolamine. | Methyl chloroformate, triethylamine, ethanolamine. | Standard organic synthesis conditions. |

| Protection | Protection of the ethanolamine hydroxyl group. | 3,4-dihydro-2H-pyran, p-toluenesulfonic acid. | Dichloromethane solvent. |

| Radiofluorination | Substitution of bromine with [¹⁸F]fluoride. | K[¹⁸F], Kryptofix 2.2.2. | Microwave heating (e.g., 80°C, 10 min). |

| Deprotection | Removal of the hydroxyl protecting group. | Trifluoroacetic acid (TFA) aqueous solution. | Microwave heating (e.g., 60°C, 5 min). |

| Purification | Isolation of the final product. | Semipreparative C-18 HPLC. | Acetonitrile/water mobile phase. |

This interactive table summarizes the primary steps involved in the synthesis of the radiolabeled probe [¹⁸F]FHEA. acs.org

Phospholipid Analogs for Membrane and Structural Biology Studies

Synthesis and Incorporation of 1-Hexadecanoyl-2-(16-fluorohexadecanoyl)-sn-glycero-3-phosphocholine (F-DPPC)

1-Hexadecanoyl-2-(16-fluorohexadecanoyl)-sn-glycero-3-phosphocholine (F-DPPC) is a synthetic, asymmetric phospholipid analog of dipalmitoylphosphatidylcholine (DPPC). In F-DPPC, the fatty acid at the sn-2 position is terminally fluorinated. This specific modification is used to probe lipid environments.

The synthesis of this specialized phospholipid is achieved through the acylation of a lysophospholipid precursor. sigmaaldrich.com Specifically, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (1-palmitoyl-lyso-PC) is reacted with this compound. sigmaaldrich.com In this reaction, the hydroxyl group at the sn-2 position of the lyso-PC acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound to form an ester linkage. The reaction is typically carried out in an appropriate solvent and may be facilitated by a base to neutralize the hydrochloric acid byproduct. The final product is then purified using techniques such as column chromatography to ensure high purity. sigmaaldrich.com

Ester Derivatives for Pharmaceutical Intermediate Development

The reactivity of this compound allows for its use in the synthesis of ester derivatives of pharmaceutical compounds. This strategy is employed to create prodrugs or long-acting injectable formulations, where a fatty acid tail is appended to a drug molecule to alter its pharmacokinetic properties.

Synthesis of 16-Halopalmitate Esters of Paliperidone (B428)

A notable application of this compound is in the preparation of ester derivatives of the antipsychotic drug paliperidone. google.comgoogle.com The synthesis of 16-fluoropalmitate of paliperidone involves an esterification reaction where the hydroxyl group of paliperidone is acylated. google.comgoogle.com

This process involves reacting paliperidone with this compound in the presence of a base and a suitable solvent. google.comgoogle.com The base, such as potassium carbonate, acts as an acid scavenger, while a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often used to accelerate the reaction. google.comgoogle.com This synthetic route provides a direct method to produce the long-chain fatty acid ester of the drug. google.comgoogle.com

Table 2: Reaction Components for the Synthesis of 16-Fluoropalmitate of Paliperidone

| Component | Role | Example |

|---|---|---|

| Drug | Starting material with hydroxyl group. | Paliperidone |

| Acylating Agent | Provides the fluoro-fatty acid chain. | This compound |

| Solvent | Reaction medium. | Dichloromethane |

| Base | Acid scavenger. | Potassium carbonate |

| Catalyst | Accelerates the esterification. | 4-Dimethylaminopyridine (DMAP) |

This interactive table outlines the typical reagents used in the synthesis of paliperidone 16-fluoropalmitate, as described in patent literature. google.comgoogle.com

Other Mechanistic Probes and Bioconjugates for Research

Beyond the specific examples above, this compound can be used to synthesize other types of molecular probes. Its ability to readily acylate hydroxyl groups allows for the creation of various lipid-like molecules for biochemical assays. An example is the synthesis of fluorinated diglyceride analogs. Research has shown that 16-[¹⁸F]fluorohexadecanoyl chloride can be reacted with 1-monopalmitin (1-hexadecanoylglycerol) to produce a radiolabeled 1,2-diglyceride analog. nii.ac.jp Such molecules can serve as probes for enzymes involved in lipid signaling pathways that utilize diacylglycerol as a second messenger.

Research Applications and Mechanistic Insights from Studies with 16 Fluorohexadecanoyl Chloride Derivatives

Elucidation of Lipid Metabolism Pathways using Fluorinated Tracers

Fluorinated fatty acids, derived from precursors like 16-fluorohexadecanoyl chloride, are instrumental in studying lipid metabolism. The introduction of fluorine can alter the metabolic fate of these molecules, often leading to metabolic trapping, which is a desirable characteristic for imaging probes. This allows researchers to visualize and quantify metabolic fluxes in vivo.

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes. acs.org Their biological activity is terminated through hydrolysis by two key enzymes: fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.orgwikipedia.org Understanding the activity of these enzymes is crucial for developing therapies for various disorders.

To this end, researchers have synthesized N-(16-[¹⁸F]fluorohexadecanoyl)ethanolamine ([¹⁸F]FHEA), a radiolabeled analog of the endogenous NAE, N-palmitoylethanolamine. acs.orgresearchgate.net The synthesis involves the reaction of 16-bromohexadecanoic acid with ethanolamine (B43304), followed by protection of the hydroxyl group and subsequent radiofluorination. acs.org This tracer was designed to be a substrate for both FAAH and NAAA, allowing for the in vivo imaging of their combined hydrolytic activity using positron emission tomography (PET). acs.orgresearchgate.net

Table 1: Key Enzymes in N-Acylethanolamine Hydrolysis

| Enzyme | Cellular Location | Optimal pH | Primary Substrate (Endogenous) |

|---|---|---|---|

| FAAH | Membrane-bound | 8.5–10 | Anandamide |

| NAAA | Lysosomal | 4.5–5.0 | N-palmitoylethanolamine |

This table provides a summary of the distinct characteristics of FAAH and NAAA.

Fatty acid oxidation (FAO) is a fundamental metabolic process for energy production, particularly in tissues with high energy demands like the heart. nih.gov Dysregulation of FAO is implicated in various diseases, making it a critical area of study. Fluorinated fatty acid analogs are valuable for assessing FAO dynamics, often through non-invasive imaging techniques like PET.

To develop effective probes for imaging FAO, researchers have synthesized and evaluated a series of ¹⁸F-labeled fluorothia fatty acids. nih.govacs.orgnih.gov These analogs of natural fatty acids have a sulfur atom substituting a methylene (B1212753) group in the acyl chain, which can alter their metabolism and enhance their properties as imaging agents.

Structure-activity relationship studies have revealed that small modifications to the structure of these fluorothia fatty acids can have profound effects on their biodistribution and specificity as FAO probes. nih.govacs.org For instance, the position of the thia-substituent and the length of the fatty acid chain are critical determinants of myocardial uptake and retention. nih.govacs.orgnih.gov

One notable example is 16-[¹⁸F]fluoro-4-thia-hexadecanoic acid, which has demonstrated high specificity for FAO. nih.govacs.orgnih.gov In preclinical studies, its uptake in the myocardium was significantly reduced by pretreatment with an inhibitor of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in FAO. nih.govacs.orgnih.gov This indicates that the tracer's accumulation in the heart is directly related to the rate of fatty acid oxidation. In contrast, other analogs with different chain lengths or thia-substituent positions showed reduced myocardial uptake and less sensitivity to CPT-1 inhibition. nih.govacs.orgnih.gov These studies underscore the importance of precise molecular design in the development of effective metabolic imaging probes.

Analytical and Spectroscopic Characterization Methodologies in Research on 16 Fluorohexadecanoyl Chloride Derivatives

Chromatographic Separation and Purification Techniques

Chromatography is fundamental in the analysis of 16-fluorohexadecanoyl chloride derivatives, enabling both the purification of products and the assessment of sample purity. High-performance liquid chromatography and thin-layer chromatography are the most commonly utilized techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of N-acylethanolamines (NAEs) and other derivatives of this compound. lipidmaps.orgnih.govnih.gov This technique is employed to separate components within a mixture, allowing for the confirmation of a compound's identity and the determination of its purity. In the context of fluorinated fatty acid derivatives, which are often synthesized for applications like PET imaging probes, ensuring high purity is critical. amazonaws.com

Research on N-(16-¹⁸F-fluorohexadecanoyl)ethanolamine (¹⁸F-FHEA), a PET probe derived from fluorinated hexadecanoic acid, demonstrates the utility of HPLC. amazonaws.com Following synthesis, the crude product is purified using semi-preparative HPLC. The purity of the final product is then confirmed using analytical HPLC, often coupled with a radioactivity detector for radiolabeled compounds. For ¹⁸F-FHEA, a radiochemical purity of over 99% was confirmed using this method. amazonaws.com The separation is typically achieved on a reverse-phase column, such as a C18 column, where compounds are eluted based on their hydrophobicity. nih.govamazonaws.com

The mobile phase composition is a critical parameter in achieving effective separation. A common approach for NAEs involves a gradient elution with a mixture of aqueous and organic solvents, such as water and acetonitrile, often with additives like acetic or formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. lipidmaps.orgnih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of a 16-Fluorohexadecanoyl Derivative This table is based on published data for the analysis of N-(16-¹⁸F-fluorohexadecanoyl)ethanolamine. amazonaws.com

| Parameter | Value |

| Instrument | Analytical HPLC System |

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis / Radioactivity Detector |

| Analyte | N-(16-fluorohexadecanoyl)ethanolamine |

| Retention Time (tᵣ) | 7.3 min |

| Purity Confirmation | >99% |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions in real-time. It is widely used in the synthesis of this compound derivatives to track the consumption of starting materials and the formation of products. The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (an eluting solvent).

In a typical synthesis, such as the conversion of this compound to an amide derivative, the product will have a different polarity than the starting acyl chloride. This difference in polarity leads to different retention factors (Rƒ) on the TLC plate, allowing for their visual separation. The Rƒ value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.

To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate at different time points. These are often spotted alongside the pure starting material and a "co-spot" (a spot containing both the starting material and the reaction mixture) to aid in identification. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Table 2: Illustrative TLC Data for Monitoring the Synthesis of N-(16-fluorohexadecanoyl)ethanolamine This table presents hypothetical data to illustrate the use of TLC in monitoring the reaction between this compound and ethanolamine (B43304). Rƒ values are dependent on the specific solvent system used.

| Compound | Expected Polarity | Expected Rƒ Value (Hexane:Ethyl Acetate 3:1) |

| This compound (Starting Material) | Low | ~0.80 |

| N-(16-fluorohexadecanoyl)ethanolamine (Product) | High | ~0.35 |

The less polar acyl chloride travels further up the plate with the nonpolar solvent system, resulting in a higher Rƒ value. The more polar amide product, with its capacity for hydrogen bonding, interacts more strongly with the silica gel and thus has a lower Rƒ value.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

Advanced Spectroscopic Methods for Structural Elucidation of Synthesized Compounds

Following purification, advanced spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of the synthesized this compound derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating molecular structures. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms, such as fluorine. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are all employed to confirm that the desired structure has been synthesized. amazonaws.comhuji.ac.il

¹H NMR provides information on the number and connectivity of hydrogen atoms. Key signals for a derivative like N-(16-fluorohexadecanoyl)ethanolamine include the triplet of triplets for the terminal methylene (B1212753) group attached to fluorine (-CH₂F), the triplet for the methylene group alpha to the carbonyl (-CH₂CO-), and signals corresponding to the ethanolamine moiety. amazonaws.com

¹³C NMR reveals the number and type of carbon atoms. The spectrum would show a characteristic signal for the carbonyl carbon (C=O), a doublet for the fluorinated terminal carbon (-CH₂F) due to carbon-fluorine coupling, and a series of signals for the other methylene carbons in the long alkyl chain. amazonaws.com

¹⁹F NMR is particularly informative for fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and is highly sensitive, it provides a clear signal for the fluorine atom. huji.ac.ilalfa-chemistry.com For 16-fluorohexadecanoyl derivatives, the spectrum typically shows a multiplet around -218 ppm, confirming the presence of the CH₂F group. amazonaws.com The splitting pattern in a high-resolution spectrum can provide further confirmation of its coupling to the adjacent protons.

Table 3: Representative NMR Spectroscopic Data for N-(16-fluorohexadecanoyl)ethanolamine Data compiled from published findings for the target compound and its parent acid. amazonaws.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) | Assignment |

| ¹H | ~4.41 | dt, J = 48.0 Hz, 6.0 Hz | F-CH₂ -(CH₂)₁₃- |

| ~3.70 | t | -NH-CH₂-CH₂ -OH | |

| ~3.45 | q | -NH-CH₂ -CH₂-OH | |

| ~2.20 | t | -(CH₂)₁₃-CH₂ -CO- | |

| ~1.62 | m | -CH₂ -CH₂-CO- | |

| ~1.25 | br s | -(CH₂ )₁₁- chain | |

| ¹³C | ~174 | s | -C O-NH- |

| ~84.2 | d, J ≈ 163 Hz | F-CH₂ - | |

| ~62.5 | s | -NH-CH₂-CH₂ -OH | |

| ~42.3 | s | -NH-CH₂ -CH₂-OH | |

| ~36.8 | s | -CH₂ -CO-NH- | |

| ~29.5-29.1 | m | -(CH₂ )₁₁- chain | |

| ~25.7 | s | -CH₂ -CH₂-CO-NH- | |

| ~25.4 | d, J ≈ 20 Hz | F-CH₂-CH₂ - | |

| ¹⁹F | ~-218 | m | F -CH₂- |

Mass Spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating and detecting these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of a compound's elemental formula. amazonaws.com

For derivatives of this compound, such as amides or esters, mass spectrometry confirms the successful incorporation of the acyl chain into the target molecule by identifying the correct molecular ion peak ([M+H]⁺ or [M]⁺). amazonaws.comarvojournals.org

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. The molecular ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern of long-chain fatty acid amides is well-characterized and typically involves cleavage of the acyl chain, providing confirmation of the structure. nih.govmdpi.com For N-acylethanolamines, a characteristic fragment ion with an m/z of 62, corresponding to the protonated ethanolamine headgroup, is often observed in positive ion mode. lipidmaps.org

Table 4: Illustrative High-Resolution Mass Spectrometry Data for N-(16-fluorohexadecanoyl)ethanolamine This table is based on calculated values and published data for the target compound. amazonaws.com

| Analysis Type | Parameter | Value | Information Provided |

| Molecular Ion (HRMS) | Elemental Formula | C₁₈H₃₆FNO₂ | Confirms elemental composition |

| Calculated Mass [M+H]⁺ | 318.2752 | Confirms molecular weight and successful synthesis | |

| Observed Mass [M+H]⁺ | (Typically within 5 ppm of calculated) | High accuracy confirms the assigned formula | |

| Fragmentation (MS/MS) | Key Fragment 1 | m/z ≈ 298 | Loss of H₂O from the molecular ion |

| Key Fragment 2 | m/z ≈ 62 ([C₂H₈NO]⁺) | Characteristic ethanolamine headgroup fragment | |

| Key Fragment 3 | Series of losses of CH₂ (14 Da) | Confirms long alkyl chain structure |

Future Research Directions and Potential Innovations in the Field of 16 Fluorohexadecanoyl Chloride

Expansion of Fluorinated Lipid Analogs for Diverse Biological Targets

The strategic placement of fluorine atoms within a lipid molecule can significantly alter its metabolic fate and biological activity, a principle that drives the development of new imaging agents and therapeutics. tandfonline.com The versatility of fluorinated fragments allows for the creation of bioisosteres that can mimic other functional groups like hydroxyl (OH), sulfhydryl (SH), or methyl (CH₃) groups, thereby modulating the molecule's properties. tandfonline.com

Future research will focus on expanding the library of fluorinated lipid analogs beyond simple fatty acid chains. This involves creating more complex structures to probe a wider array of biological processes. For instance, fluorinated lipids are being incorporated into nanoparticles (LNPs) for enhanced drug and mRNA delivery. researchgate.netnih.gov The inclusion of fluorinated components, such as fluorinated PEG-lipids or ionizable lipids, can improve the stability, cellular uptake, and endosomal escape of these delivery systems. researchgate.netnih.govresearchgate.net Research has shown that even a small percentage of a fluorinated lipid, like FPD (a fluorinated modification of DSPE-PEG2000), can significantly boost mRNA expression efficiency in both tumor and immune cells. nih.gov

Furthermore, the development of fluorinated analogs of other lipid classes, such as N-acylethanolamines like anandamide, is an emerging area. science.gov For example, N-arachidonoyl-L-serine (ARA-S), an endocannabinoid-like compound found in the brain, exhibits vasodilatory properties distinct from other cannabinoids. science.gov Synthesizing fluorinated versions of such molecules could create novel probes to study their specific pathways and receptors. The synthesis of compounds like 1-(hexadecanoyl)-2-(16-fluorohexadecanoyl)-sn-glycero-3-phosphocholine (F-DPPC) demonstrates the feasibility of incorporating fluorinated fatty acids into more complex phospholipid structures, opening avenues to study membrane dynamics and lipid-protein interactions. uni-halle.de This expansion will provide researchers with a more extensive toolkit to investigate the multifaceted roles of lipids in cellular signaling, membrane structure, and energy metabolism across various diseases. nih.govresearchgate.net

Optimization of Radiosynthesis Yields and Specific Activity for Enhanced Tracer Production

The utility of positron emission tomography (PET) tracers derived from 16-fluorohexadecanoyl chloride, such as 16-[¹⁸F]fluorohexadecanoic acid, is critically dependent on the efficiency and reliability of their production. A primary goal in radiochemistry is to maximize radiochemical yields and specific activity, especially when working with short-lived isotopes like fluorine-18 (B77423) (¹⁸F), which has a half-life of approximately 110 minutes. nih.govnih.gov

Another key area of innovation lies in the development of novel labeling precursors and methods. uic.edu Traditional methods often require harsh conditions that are incompatible with sensitive molecules. google.comgoogle.com Newer strategies utilize precursors like diaryliodonium or sulfonium (B1226848) salts, which can be used for non-activated aromatic systems. nih.gov More recent developments include methods based on reductive elimination from organometallic compounds, such as tetraarylbismuth(V) precursors, which offer a robust way to synthesize a wide range of ¹⁸F-labeled molecules. uic.edu The "click chemistry" approach, specifically sulfur ¹⁸F-fluoride exchange, is another efficient, high-yield method being applied to the synthesis of radiolabeled amino acids and could be adapted for fatty acid analogs. nih.gov

Automation is also transforming tracer production. Fully automated synthesis modules, such as the AllinOne or Elixys systems, allow for the preparation of various ¹⁸F-labeled radiopharmaceuticals in a safe, reproducible manner under Good Manufacturing Practice (GMP) guidelines. nih.govresearchgate.net These systems can handle complex syntheses involving HPLC purification and solid-phase extraction (SPE), leading to high yields and specific activities for tracers like 14-(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA). nih.govresearchgate.net These optimizations collectively enable the more widespread and cost-effective production of high-quality fatty acid tracers for clinical and preclinical research.

| Radiosynthesis Optimization Technique | Key Advantages | Reported Improvements | Reference(s) |

| Microwave-Assisted Synthesis | Faster reaction times, milder conditions, higher yields, fewer side-products | Reaction times reduced to ~2 min; Radiochemical yields increased to 49.0 ± 4.5% (vs. 23.6 ± 3.5% conventional) | nih.gov |

| Novel Precursors (e.g., Onium salts) | Efficient, time-saving, amenable to automation, suitable for sensitive molecules | Enables one-step procedures with moderate to high radiochemical yields (e.g., 40-50% for [¹⁸F]F-Py-TFP) | google.comgoogle.com |

| Automated Synthesis Platforms | Reproducibility, safety, cGMP compliance, high throughput | Enables routine production of complex tracers with high yield and specific activity | nih.govresearchgate.net |

| Sulfur ¹⁸F-Fluoride Exchange (Click Chemistry) | High efficiency, high yield, mild labeling conditions | Solves issues of low yields and racemization for complex molecules like amino acids | nih.gov |

Development of Novel Methodologies for Quantitative Metabolic Imaging

While PET imaging with tracers like ¹⁸F-FHA has been instrumental, future research aims to extract more precise quantitative information about metabolic processes in vivo. This involves moving beyond static imaging and simple metrics like the Standardized Uptake Value (SUV) to more sophisticated dynamic imaging and kinetic modeling approaches. radiologykey.com

Researchers are also developing novel imaging probes and techniques to visualize specific metabolic events. uni-tuebingen.de This includes "smart" multimodal sensors for PET/MRI that can detect changes in the tissue microenvironment, such as pH, metal ion concentrations, and oxygen levels. uni-tuebingen.de For fatty acid metabolism, this could mean developing tracers that are more specifically trapped within the mitochondria following β-oxidation, providing a clearer signal of metabolic flux. snmjournals.orgresearchgate.net For example, analogs like 18-[¹⁸F]fluoro-4-thia-oleate (¹⁸F-FTO) have shown improved myocardial retention and specificity for fatty acid oxidation compared to earlier generations of tracers. researchgate.net These advanced quantitative methods will enhance diagnostic accuracy and provide more detailed endpoints for evaluating therapeutic responses in diseases characterized by altered metabolism. numberanalytics.commdpi.com

Integration with Systems Biology Approaches for Comprehensive Pathway Analysis

The ultimate goal of metabolic research is to understand how complex networks of biochemical reactions are regulated in health and disease. numberanalytics.com A major future direction is the integration of quantitative imaging data from PET with systems biology approaches, which incorporate "omics" data such as genomics, proteomics, and metabolomics. nih.govoup.com This fusion of macro-level functional information (from PET) with micro-level molecular data (from omics) allows for a comprehensive analysis of metabolic pathways. frontiersin.orgnih.gov

By combining PET imaging with multi-omics data, researchers can build more accurate and predictive models of metabolism. nih.govresearchgate.net For instance, lipidomics, the large-scale study of lipids, can provide detailed profiles of the lipid composition of tissues, which can then be correlated with PET data on fatty acid uptake and oxidation. nih.govresearchgate.net This integrated approach can help identify novel biomarkers and therapeutic targets. nih.gov In oncology, combining PET-derived biomarkers like total metabolic tumor volume (TMTV) with genetic data has led to the development of more effective prognostic models for diseases like lymphoma. ashpublications.org

This systems-level analysis is crucial for understanding the spatial and dynamic complexity of lipid metabolism. nih.gov Computational tools like Genome-Scale Metabolic Modeling (GSMM) can be constrained with experimental data from both lipidomics and imaging to simulate metabolic fluxes through entire networks. researchgate.netnih.gov For example, a systems biology model of lipolysis was developed by combining data from in vitro experiments on adipocytes with in vivo data on fatty acid release, providing a more complete picture of fat metabolism under normal and diabetic conditions. plos.org The integration of PET data into these models will provide critical in vivo validation and help bridge the gap from cellular mechanisms to whole-body physiology, paving the way for personalized medicine strategies that target specific metabolic vulnerabilities. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 16-fluorohexadecanoyl chloride, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves fluorination of hexadecanoyl chloride precursors using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Critical factors include reaction temperature (optimized between -20°C to 0°C to avoid side reactions), stoichiometric control of the fluorinating agent (1.2–1.5 equivalents), and inert atmosphere (argon/nitrogen) to prevent hydrolysis. Post-reaction purification via fractional distillation under reduced pressure (0.1–1 mmHg) is recommended for isolating high-purity products. Yield optimization requires monitoring reaction progress via TLC (silica gel, hexane:EtOAc 9:1) and adjusting solvent polarity (e.g., dichloromethane vs. THF) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹⁹F NMR : Confirm fluorination at the C-16 position (δ -120 to -125 ppm, depending on solvent).

- ¹H/¹³C NMR : Identify acyl chloride protons (δ 2.8–3.2 ppm, triplet) and carbonyl carbon (δ 170–175 ppm).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 302.2 (M⁺) and characteristic fragmentation patterns (e.g., loss of Cl⁻ at m/z 267.2).

- FT-IR : Validate acyl chloride functionality (C=O stretch at 1800–1820 cm⁻¹). Purity assessment should include GC-MS with a non-polar column (e.g., DB-5) and comparison to commercial standards .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Use chemically resistant gloves (nitrile), fume hoods, and sealed reaction vessels to prevent hydrolysis. Storage requires anhydrous conditions (molecular sieves) at -20°C in amber glass vials. Emergency protocols for spills include neutralization with sodium bicarbonate slurry and disposal via approved hazardous waste facilities. Regularly monitor for decomposition (e.g., HCl gas release) using pH strips or gas sensors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvent systems?

- Methodological Answer : Systematic comparative studies under controlled conditions (e.g., polar aprotic vs. non-polar solvents) are essential. For example:

- In DMF, nucleophilic substitution proceeds rapidly (SN2 mechanism), while in toluene, steric hindrance may favor SN1 pathways.

- Use kinetic studies (UV-Vis monitoring at 240 nm for acyl intermediate formation) and DFT calculations (B3LYP/6-31G* basis set) to map energy barriers. Validate findings with isotopic labeling (¹⁸O-water quenching) to track reaction pathways .

Q. What computational approaches are recommended for modeling the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze solvent effects using explicit solvent models (e.g., TIP3P water or acetonitrile).

- Density Functional Theory (DFT) : Calculate transition states (TS) for acyl substitution using M06-2X/cc-pVDZ. Compare activation energies with experimental Arrhenius plots.

- QTAIM Analysis : Map electron density to identify critical bond-breaking/forming regions. Cross-validate with experimental kinetic isotope effects (KIEs) .

Q. How do solvent polarity and temperature variations affect the stability and reaction kinetics of this compound?

- Methodological Answer : Conduct accelerated stability studies:

- Kinetic Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products (e.g., free fatty acid) over time. Fit data to first-order kinetics.

- Solvent Polarity : Compare half-lives in DMSO (polar aprotic, t₁/₂ ≈ 24 hrs) vs. hexane (non-polar, t₁/₂ ≈ 72 hrs) at 25°C.

- Thermodynamic Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from rate constants measured at 10°C, 25°C, and 40°C .

Q. What strategies mitigate batch-to-batch variability in fluorination efficiency during large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor fluorination in real-time.

- Design of Experiments (DoE) : Optimize parameters (e.g., reagent addition rate, agitation speed) using response surface methodology (RSM).

- Quality Control : Use ICP-MS to trace metal contaminants (e.g., Al³⁺ from fluorination agents) that may inhibit reactions. Statistical process control (SPC) charts (e.g., X-bar/R) ensure consistency .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in fluorinated byproduct identification across analytical platforms?

- Methodological Answer : Combine orthogonal techniques:

- LC-HRMS : Detect trace byproducts (e.g., fluoroesters) with high mass accuracy (<5 ppm error).

- NMR-guided Fractionation : Isolate unknowns via preparative HPLC and acquire 2D NMR (COSY, HSQC) for structural elucidation.

- Comparative Spectral Libraries : Cross-reference with databases like SciFinder or Reaxys to resolve ambiguities .

Q. What statistical methods are appropriate for validating the reproducibility of acyl chloride reactivity assays?

- Methodological Answer :

- Intra- and Inter-day Precision : Calculate %RSD for triplicate measurements under identical conditions.

- Bland-Altman Plots : Assess agreement between different analytical methods (e.g., GC vs. HPLC).

- Multivariate Analysis (PCA) : Identify outlier batches caused by uncontrolled variables (e.g., humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.